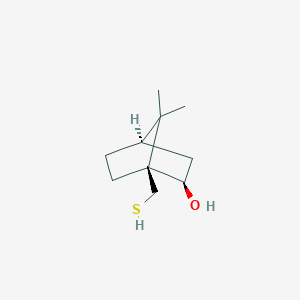

(1S)-(-)-10-Mercaptoisoborneol

Description

Historical Context of Chiral Auxiliaries in Asymmetric Synthesis

The concept of using chiral auxiliaries to control stereochemistry dates back to the mid-20th century. Early work by pioneers like E.J. Corey and B.M. Trost laid the foundation for this powerful approach. wikipedia.org They demonstrated that by attaching a chiral molecule to a prochiral substrate, one could effectively bias the reaction pathway to favor the formation of one diastereomer over the other. researchgate.netresearchgate.net Subsequent removal of the auxiliary then yields the desired enantiomerically enriched product. Over the decades, a vast arsenal (B13267) of chiral auxiliaries has been developed, each with its own unique advantages and applications. researchgate.net

Strategic Importance of the Isoborneol (B83184) Scaffold in Chiral Molecule Design

The isoborneol framework, a bicyclic monoterpene derived from camphor (B46023), possesses several key features that make it an excellent scaffold for chiral auxiliaries. Its rigid, conformationally restricted structure provides a well-defined steric environment, which is crucial for effective stereochemical control. The presence of functional groups at various positions on the scaffold allows for facile modification and attachment to a wide range of substrates. Furthermore, camphor is a readily available and inexpensive natural product, making its derivatives, including (1S)-(-)-10-Mercaptoisoborneol, attractive from a practical standpoint.

Role of (1S)-(-)-10-Mercaptoisoborneol within the Chiral Pool

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org (1S)-(-)-10-Mercaptoisoborneol is a prominent member of this pool, derived from (+)-camphorsulfonic acid. clockss.org Its availability in both enantiomeric forms further enhances its utility. The presence of both a hydroxyl and a thiol group provides two distinct points for chemical modification, allowing for the creation of a diverse range of chiral ligands and reagents.

Overview of Research Trajectories for (1S)-(-)-10-Mercaptoisoborneol

Initial research on (1S)-(-)-10-Mercaptoisoborneol focused on its use as a chiral auxiliary in stoichiometric applications, particularly in Diels-Alder reactions and conjugate additions. rsc.orglookchem.com More recently, research has shifted towards its incorporation into chiral catalysts, where a small amount of the chiral ligand can be used to generate large quantities of the desired enantiomerically pure product. This includes its use in the formation of chiral metal complexes for a variety of asymmetric transformations. semanticscholar.orgnih.govrsc.org The development of new synthetic methods and applications for this versatile compound continues to be an active area of investigation. jst.go.jpresearchgate.netmendeley.com

Interactive Data Table: Physical and Chemical Properties of (1S)-(-)-10-Mercaptoisoborneol

| Property | Value |

| Chemical Formula | C10H18OS |

| Molar Mass | 186.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| Specific Rotation ([α]D) | -45° to -49° (c=1, CHCl3) |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C10H18OS |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

(1S,2R,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |

InChI Key |

PYQMNINTTPIRIT-NQMVMOMDSA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1([C@@H](C2)O)CS)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)CS)C |

Origin of Product |

United States |

Synthetic Methodologies for 1s 10 Mercaptoisoborneol and Its Derivatives

Established Preparative Routes to Enantiopure (1S)-(-)-10-Mercaptoisoborneol

The most common and practical routes to enantiopure (1S)-(-)-10-Mercaptoisoborneol begin with the readily available and naturally derived (+)-camphor-10-sulfonic acid. These methods rely on the stereocontrolled reduction of a carbonyl group and subsequent transformation of the sulfonic acid moiety into the desired thiol.

The direct stereoselective introduction of a thiol group at the C10 position of the camphor (B46023) scaffold is challenging. Therefore, established methods typically introduce sulfur as a sulfonate group, which is a more manageable functional group. The key stereochemical step is the reduction of the ketone at the C2 position. The reduction of the camphor skeleton with reducing agents like sodium borohydride (B1222165) proceeds with high stereoselectivity to afford the exo-alcohol, isoborneol (B83184), due to steric hindrance from the bridging methyl groups, which directs the incoming hydride to the endo face. researchgate.net This reduction establishes the crucial hydroxyl stereocenter of the isoborneol core.

A widely adopted and efficient preparation of (1S)-(-)-10-Mercaptoisoborneol starts from (+)-camphor-10-sulfonic acid. researchgate.netclockss.org This precursor, available in high enantiopurity, undergoes a sequence of transformations to yield the target thiol.

Another established two-step method also begins with (+)-camphor-10-sulfonic acid. clockss.org The acid is first reduced with sodium borohydride, and the resulting intermediate sodium isobornylsulfonate salt is then treated with p-toluenesulfonyl chloride in pyridine (B92270) to facilitate the transformation to the final thiol product. researchgate.net

| Precursor | Key Steps | Key Intermediate | Overall Yield | Reference |

| (+)-Camphor-10-sulfonic acid | 1. Methyl esterification2. Stereoselective reduction3. Base-catalyzed cyclization4. Reductive cleavage | (-)-10-Isobornylsultone | 81% (for sultone) | researchgate.net |

| (+)-Camphor-10-sulfonic acid | 1. Reduction2. Treatment with TsCl/pyridine | Sodium isobornylsulfonate | Not specified | researchgate.netclockss.org |

Novel Approaches to the Synthesis of (1S)-(-)-10-Mercaptoisoborneol

While established routes are reliable, research continues into more efficient and sustainable synthetic methods. Novel approaches focus on chemoenzymatic processes and catalytic asymmetric syntheses to construct the chiral scaffold.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions to produce complex molecules with high stereoselectivity. nih.gov Enzymes are powerful tools for creating chiral compounds, such as the natural products from which the isoborneol scaffold is derived. nih.gov The application of chemoenzymatic strategies to the synthesis of (1S)-(-)-10-Mercaptoisoborneol precursors is an area of active development. For instance, ketoreductases (KREDs) can be employed for the asymmetric reduction of ketone precursors to furnish the isoborneol alcohol with high enantiomeric excess, potentially offering a greener alternative to traditional chemical reductants. nih.gov The synthesis of natural products often involves multiple stereocenters, and enzymes are adept at controlling these with precision. nih.gov This approach can be applied to produce enantiomerically pure intermediates that are then converted to the final target molecule through conventional chemical steps. mdpi.com

Catalytic asymmetric synthesis provides a powerful means to generate enantiopure molecules from prochiral starting materials. researchgate.netthieme-connect.de In the context of the isoborneol core, chiral catalysts can be used to control the stereochemistry during its formation. For example, derivatives of isoborneol itself, such as (2S)-(-)-3-exo-(morpholino)isoborneol (MIB), are used as catalysts in enantioselective additions of organozinc reagents to aldehydes, demonstrating the utility of this chiral scaffold in catalysis. researchgate.net This principle can be applied in reverse, where a chiral catalyst directs the synthesis of the isoborneol framework. Asymmetric hydroboration and other catalytic C-C bond-forming reactions are potential strategies for constructing the bicyclic system with the desired stereochemistry from achiral precursors. urv.catelsevierpure.com

Derivatization Strategies for (1S)-(-)-10-Mercaptoisoborneol

(1S)-(-)-10-Mercaptoisoborneol serves as a versatile chiral starting material for the synthesis of a range of derivatives, primarily chiral auxiliaries and ligands for asymmetric catalysis. Derivatization typically targets the reactive hydroxyl and thiol functional groups.

One common strategy involves the oxidation of the thiol group. Diastereoselective oxidation of the thiol can produce chiral sulfoxides. rsc.org For example, dimethyl ('d-isoborneol-10-sulphinyl')maleate, synthesized from 10-mercaptoisoborneol, acts as a chiral dienophile in asymmetric Diels-Alder reactions, yielding adducts with high diastereoselectivity. rsc.org The thiol can also be used to generate sulfenic acids in situ, which then participate in stereoselective cycloaddition reactions. researchgate.net

Another important derivatization pathway involves reactions at both the thiol and hydroxyl groups to form rigid, chiral heterocyclic systems. The reaction of (1S)-(-)-10-Mercaptoisoborneol with phosphorus dichlorides in the presence of a base yields optically active 1,3,2-oxathiaphosphorinanes. clockss.org These diastereomeric products can often be separated by chromatography, providing access to enantiopure phosphorus compounds. clockss.org

Furthermore, the thiol group can undergo addition reactions. It has been added to N-substituted maleimides, with the resulting adduct being a precursor for stereoselective Diels-Alder reactions. acs.org These derivatization strategies transform the simple hydroxy-thiol into complex and highly functionalized molecules designed for specific applications in asymmetric synthesis.

| Derivative Type | Reaction | Reagent(s) | Application | Reference |

| Chiral Sulfoxide (B87167) | Oxidation of thiol | Oxidizing agent (e.g., m-CPBA) | Asymmetric Diels-Alder reactions | rsc.org |

| 1,3,2-Oxathiaphosphorinanes | Condensation | Phosphorus dichlorides, base | Chiral phosphorus compounds | clockss.org |

| Thiosuccinimide Adduct | Michael Addition | N-substituted maleimide (B117702) | Precursor for further synthesis | acs.org |

| Sulfenic Acid | Thermolysis of precursor | Heat | Asymmetric cycloadditions | researchgate.net |

Synthesis of Thioether and Sulfoxide Derivatives

The synthesis of thioether and sulfoxide derivatives from (1S)-(-)-10-Mercaptoisoborneol leverages the nucleophilicity of the sulfur atom. A key strategy involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound to form a thioether (sulfide), which can then be selectively oxidized to the corresponding sulfoxide. researchgate.net

A notable example is the reaction of (-)-10-Mercaptoisoborneol with racemic 4-t-butoxycyclopent-2-enone. researchgate.net This conjugate addition is conducted in methanol (B129727) with a catalytic amount of N,N,N',N'-tetramethylethylenediamine (TMEDA), yielding a 1:1 mixture of the diastereomeric sulfide (B99878) adducts. researchgate.net

The subsequent oxidation of these thioethers to sulfoxides is a critical step, often accomplished with high diastereoselectivity. researchgate.net Using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) in ether at low temperatures (e.g., -70 °C) converts the thioether mixture into the corresponding sulfoxides. researchgate.net Through crystallization, a single, optically pure diastereoisomer of one of the sulfoxides can often be isolated from the resulting mixture. researchgate.net The controlled oxidation is crucial, as over-oxidation can lead to the formation of sulfones. beilstein-journals.org The choice of oxidizing agent and reaction conditions allows for the selective preparation of either the sulfoxide or the sulfone. beilstein-journals.org

Table 1: Synthesis of Thioether and Sulfoxide Derivatives

| Step | Starting Materials | Reagents | Product Type | Key Findings |

|---|---|---|---|---|

| 1. Thioether Formation | (1S)-(-)-10-Mercaptoisoborneol, 4-t-butoxycyclopent-2-enone | Methanol, N,N,N',N'-tetramethylethylenediamine (catalyst) | Thioether Adducts | Produces a 1:1 mixture of diastereomeric sulfide adducts. researchgate.net |

| 2. Sulfoxide Formation | Thioether Adducts | meta-chloroperbenzoic acid (m-CPBA), Ether (-70 °C) | Sulfoxide Derivatives | Oxidation yields a mixture of sulfoxides; a single diastereoisomer can be isolated via crystallization. researchgate.net |

Ligand Scaffold Construction from (1S)-(-)-10-Mercaptoisoborneol

The rigid stereochemistry of (1S)-(-)-10-Mercaptoisoborneol makes it an excellent chiral auxiliary for the synthesis of complex ligands. researchgate.net Its hydroxyl and thiol groups provide two points for cyclization with various reagents to form stable heterocyclic scaffolds, which are valuable in asymmetric catalysis. clockss.org

A significant application is the preparation of optically active 1,3,2-oxathiaphosphorinanes. clockss.org These are constructed by reacting (1S)-(-)-10-Mercaptoisoborneol with various phosphorus dichlorides (RP(X)Cl2) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. clockss.org This reaction yields a mixture of diastereomeric 1,3,2-oxathiaphosphorinanes, which can often be separated by column or thin-layer chromatography. clockss.org The configuration at the phosphorus atom in these derivatives has been assigned based on ¹H NMR spectral data and X-ray diffraction analysis. clockss.org

Table 2: Examples of 1,3,2-Oxathiaphosphorinane Derivatives from (1S)-(-)-10-Mercaptoisoborneol

| Phosphorus Dichloride Reactant | Product Type | Diastereomer Separation |

|---|---|---|

| Phenylphosphine dichloride (PhPCl₂) | 2-Phenyl-1,3,2-oxathiaphosphorinane | Yes, via chromatography. clockss.org |

| Methylphosphonic dichloride (MeP(O)Cl₂) | 2-Methyl-1,3,2-oxathiaphosphorinane 2-oxide | Yes, via chromatography. clockss.org |

| Phenylphosphonic dichloride (PhP(O)Cl₂) | 2-Phenyl-1,3,2-oxathiaphosphorinane 2-oxide | Yes, via chromatography. clockss.org |

| Thiophosphoryl chloride (P(S)Cl₃) | 2-Chloro-1,3,2-oxathiaphosphorinane 2-sulfide | Yes, via chromatography. clockss.org |

These chiral phosphorus-containing ligands have been applied in asymmetric reactions, demonstrating the utility of the mercaptoisoborneol scaffold in transferring stereochemical information. clockss.org

Preparation of Polymer-Supported (1S)-(-)-10-Mercaptoisoborneol Ligands

To facilitate catalyst recovery and reuse, ligands derived from (1S)-(-)-10-Mercaptoisoborneol can be immobilized on solid supports. clockss.org This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). clockss.org Polymer-supported reagents are typically based on functionalized polystyrene polymers. biotage.com

A general strategy involves the initial synthesis of a functionalized homogeneous ligand, which is then covalently attached to a polymer resin. clockss.org For example, a chiral phosphinooxathiane (POT) ligand can be prepared from (1S)-(-)-10-mercaptoisoborneol. clockss.org This involves a condensation reaction of the mercaptoisoborneol with a phosphine-containing molecule that also bears a functional group suitable for linkage, such as a hydroxyl group (e.g., 2-diphenylphosphino-4-hydroxybenzaldehyde). clockss.org

The resulting homogeneous ligand, now containing a reactive site like a phenol, can be anchored to various polymer backbones. clockss.org Common methods include ether or ester linkages to resins like Merrifield resin (PS-DES) or TentaGel. clockss.org For instance, the hydroxyl group on the ligand can be reacted with the chloromethyl groups on Merrifield resin or activated carboxyl groups on TentaGel MB-COOH resin. clockss.org These polymer-supported ligands have been successfully employed as catalysts in palladium-catalyzed asymmetric allylic alkylation and amination reactions. clockss.org

Table 3: Polymer Supports for (1S)-(-)-10-Mercaptoisoborneol-Derived Ligands

| Polymer Support | Abbreviation/Type | Linkage Chemistry Example | Resulting Catalyst |

|---|---|---|---|

| Polystyrene-divinylbenzene | PS-DES (Merrifield) | Ether linkage via reaction with chloromethyl groups. | Heterogeneous POT Ligand. clockss.org |

| Polystyrene | PS-Et-CO | Ester linkage to a carboxylated polystyrene resin. | Heterogeneous POT Ligand. clockss.org |

| Polyethylene glycol-polystyrene | TentaGel-MB-CO | Amide linkage via reaction with an activated carboxyl group. | Heterogeneous POT Ligand. clockss.org |

Chemical Reactivity and Mechanistic Investigations of 1s 10 Mercaptoisoborneol Systems

Reactivity of the Thiol Group in (1S)-(-)-10-Mercaptoisoborneol

The sulfur atom of the thiol group in (1S)-(-)-10-Mercaptoisoborneol is the primary center of its reactivity. This functionality can act as a potent nucleophile or undergo oxidation, enabling its participation in a diverse array of chemical reactions.

The thiol group, particularly in its deprotonated thiolate form, is a strong nucleophile. This high nucleophilicity allows it to readily participate in nucleophilic addition and substitution reactions. A prominent example is its conjugate addition to α,β-unsaturated systems, a reaction of significant utility in organic synthesis for the formation of carbon-sulfur bonds. bham.ac.uk The efficiency of these thiol-yne additions is notable, often achieving quantitative conversions under ambient conditions, which is aided by the high nucleophilicity of the thiolate anion. bham.ac.uk

In these reactions, the thiolate anion attacks the electrophilic β-carbon of the unsaturated compound, leading to the formation of a new C-S bond. The rate and success of these additions are influenced by factors such as the pH of the reaction medium, which affects the concentration of the more nucleophilic thiolate species. nih.govbohrium.com The rigid chiral scaffold of the isoborneol (B83184) ensures that this addition occurs in a stereocontrolled manner, which is crucial for its application in asymmetric synthesis.

The sulfur atom in the thiol group of (1S)-(-)-10-Mercaptoisoborneol can exist in various oxidation states, making it susceptible to a range of oxidation reactions. nih.gov Mild oxidation typically leads to the formation of the corresponding disulfide, a common reaction for thiols. This dimerization can occur in the presence of mild oxidizing agents or even atmospheric oxygen.

Further oxidation can yield more highly oxidized sulfur species such as sulfenic acids, sulfinic acids, and ultimately sulfonic acids. researchgate.net The controlled oxidation to these various sulfur oxides is an area of active research, as these derivatives can exhibit unique reactivity and serve as valuable intermediates in their own right. nih.govorganic-chemistry.org For instance, the initial oxidation of a thiol often involves the formation of a sulfenic acid (R-SOH), which is a key intermediate in many biological and chemical processes. nih.gov The specific oxidant and reaction conditions employed dictate the final oxidation state of the sulfur atom, allowing for tunable reactivity. organic-chemistry.orgdtic.mil

Stereochemical Control in Reactions Mediated by (1S)-(-)-10-Mercaptoisoborneol Derivatives

A primary application of (1S)-(-)-10-Mercaptoisoborneol is as a chiral auxiliary or ligand to induce stereoselectivity in chemical reactions. Its derivatives are designed to leverage the steric and electronic properties of the isoborneol framework to control the three-dimensional arrangement of atoms in the products.

When (1S)-(-)-10-Mercaptoisoborneol or its derivatives are incorporated into a reactant molecule, they create a chiral environment that can direct the approach of incoming reagents. This leads to the preferential formation of one diastereomer over others. For example, in nucleophilic additions to carbonyl compounds, a metal complex of a (1S)-(-)-10-Mercaptoisoborneol derivative can coordinate to the carbonyl oxygen, and the bulky isoborneol group then blocks one face of the carbonyl plane. This steric hindrance forces the nucleophile to attack from the less hindered face, resulting in a high diastereomeric excess of the product alcohol.

The effectiveness of this diastereoselective control is often quantified by the diastereomeric excess (d.e.), and values greater than 90% are commonly reported in reactions utilizing isoborneol-based chiral auxiliaries. The specific reaction conditions, including the choice of solvent, temperature, and Lewis acid, can be optimized to maximize this selectivity.

| Reaction Type | Substrate | Reagent | Ligand/Auxiliary | Diastereomeric Excess (d.e.) |

| Aldol (B89426) Addition | Propanal | Silyl Ketene Acetal | TiCl4 / Chiral Ligand | >95% |

| Diels-Alder | Cyclopentadiene | Acrylate Derivative | (1S)-(-)-10-Mercaptoisoborneol Auxiliary | 92% |

| Grignard Addition | Benzaldehyde | Ethylmagnesium Bromide | Chiral Amino Thiol Ligand | 88% |

The rigid, C2-symmetric bicyclic structure of the isoborneol backbone is fundamental to its ability to impart stereochemical control. This well-defined and sterically demanding framework creates a highly predictable and ordered transition state during a reaction. The camphor-derived backbone restricts conformational flexibility, which is key to effective stereodifferentiation.

The methyl groups of the isoborneol moiety provide significant steric bulk, effectively shielding one face of the reactive center. This steric directing effect is the primary mechanism by which the stereochemical outcome of the reaction is controlled. The predictable nature of this steric influence allows for the rational design of experiments and the reliable prediction of the major stereoisomer formed.

Mechanistic Studies of Asymmetric Transformations Involving (1S)-(-)-10-Mercaptoisoborneol

Understanding the reaction mechanisms is crucial for optimizing existing asymmetric transformations and for the development of new, more efficient catalytic systems. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling of transition states.

For reactions catalyzed by metal complexes of (1S)-(-)-10-Mercaptoisoborneol derivatives, the proposed mechanism often involves the formation of a chiral metal-ligand complex. This complex then coordinates with the substrate, activating it for the desired transformation while simultaneously establishing a chiral environment. For instance, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, it is believed that a dimeric zinc complex involving two molecules of the chiral thiol ligand is the active catalytic species. The aldehyde coordinates to one of the zinc centers, and the ethyl group is then transferred from the other zinc center in a highly stereoselective manner.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of these reactions. These models help to elucidate the key interactions between the chiral ligand, the metal center, and the substrate that are responsible for the observed stereoselectivity. By identifying the lowest energy transition state, the stereochemical outcome of the reaction can be predicted and rationalized. These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism and pave the way for the design of next-generation chiral catalysts.

Transition State Analysis in Chiral Auxiliary Applications

The stereodirecting influence of (1S)-(-)-10-mercaptoisoborneol when used as a chiral auxiliary is fundamentally governed by the steric and electronic interactions in the transition state of the key bond-forming step. While detailed computational studies specifically modeling these transition states are not extensively documented in the public domain, the observed stereochemical outcomes in various reactions provide valuable insights into the plausible transition state geometries.

A notable application of (1S)-(-)-10-mercaptoisoborneol as a chiral auxiliary is in the conjugate addition to prochiral α,β-unsaturated compounds. For instance, its reaction with (±)-4-tert-butoxycyclopent-2-enone in methanol (B129727), catalyzed by N,N,N',N'-tetramethylethylenediamine, yields a nearly 1:1 mixture of diastereomeric adducts. researchgate.net This initial lack of significant diastereoselectivity in the addition step suggests that the transition state for the carbon-sulfur bond formation does not exhibit a strong energetic preference for one diastereomeric arrangement over the other under these specific conditions.

However, the utility of the auxiliary becomes apparent in a subsequent kinetic resolution. The diastereomeric mixture of the sulfide (B99878) adducts is oxidized to the corresponding sulfoxides. During this oxidation, one diastereomer, the (3R,4R,R(S))-sulfoxide, crystallizes from the reaction mixture, enabling its separation. This process ultimately allows for the preparation of enantiomerically enriched cyclopentenone derivatives. researchgate.net The absolute configuration of the crystallized sulfoxide (B87167) has been confirmed by X-ray crystallography, providing a concrete stereochemical anchor for mechanistic considerations. researchgate.netresearchgate.net

The stereoselectivity observed in these cases can be rationalized by considering a transition state model where the bulky isoborneol moiety effectively shields one face of the reactive center. The approach of the electrophile is directed to the less sterically hindered face, leading to the preferential formation of one enantiomer. The specific conformation of the substrate-auxiliary conjugate in the transition state, influenced by factors such as solvent and temperature, would be critical in determining the degree of stereochemical induction.

In another application, a thiolsulphonate derived from (1S)-(-)-10-mercaptoisoborneol is employed in the resolution of the racemic iron acetyl complex [(C5H5)Fe(CO)(PPh3)COCH3]. The reaction of the lithium enolate of this complex with the chiral thiolsulphonate results in the formation of diastereomeric α-sulfides. The subsequent selective oxidation of one of these diastereomers to the sulfoxide facilitates their separation. This diastereoselective reaction is a clear indication of facial discrimination in the transition state, where the chiral auxiliary dictates the approach of the enolate to the sulfur atom. researchgate.net

The following table summarizes the outcomes of reactions where (1S)-(-)-10-mercaptoisoborneol is used as a chiral auxiliary, providing indirect evidence for the transition states involved.

| Reactant | Reagent | Product | Diastereomeric/Enantiomeric Excess | Ref |

| (±)-4-tert-butoxycyclopent-2-enone | (1S)-(-)-10-Mercaptoisoborneol | 3-tert-butoxy-4-[[(exo-2'-hydroxy-7',7'-dimethylbicyclo[2.2.1]heptanyl)methyl]thio]cyclopentanone | ~1:1 mixture of diastereomers | researchgate.net |

| Diastereomeric sulfide mixture | m-chloroperbenzoic acid | (3R,4R,R(S))-sulfoxide | 76% enantiomeric yield (of the corresponding sulfide after resolution) | researchgate.net |

| [(C5H5)Fe(CO)(PPh3)COCH3] enolate | Thiolsulphonate of (1S)-(-)-10-mercaptoisoborneol | Diastereomeric α-sulfides | Separation of diastereomers achieved | researchgate.net |

Elucidation of Catalytic Cycles with (1S)-(-)-10-Mercaptoisoborneol Ligands

(1S)-(-)-10-Mercaptoisoborneol serves as a valuable precursor for the synthesis of chiral ligands, particularly phosphine (B1218219) ligands, which are widely used in asymmetric catalysis. The elucidation of the catalytic cycle for a given transformation is crucial for understanding the role of the ligand in promoting reactivity and selectivity. While a universally applicable catalytic cycle does not exist, general principles can be applied to understand the function of ligands derived from this chiral scaffold.

A key example is the synthesis of chiral norbornane-based phosphinooxathianes. These ligands are prepared through the condensation of (1S)-(-)-10-mercaptoisoborneol with 2-(diphenylphosphino)benzaldehyde. This reaction proceeds with high stereoselectivity, leading predominantly to the stereoisomer where the aromatic group occupies an equatorial position in the oxathiane ring. semanticscholar.org This conformational preference is a critical feature, as the rigid and well-defined geometry of the ligand is essential for creating a chiral environment around the metal center.

Although a specific, detailed catalytic cycle for a reaction employing a phosphinooxathiane ligand derived from (1S)-(-)-10-mercaptoisoborneol is not extensively detailed in the provided literature, a general catalytic cycle for a palladium-catalyzed asymmetric cross-coupling reaction, where such P,S-ligands are often employed, can be postulated.

Hypothetical Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst, coordinated to the chiral phosphinooxathiane ligand, reacts with an aryl or alkyl halide (R-X) in an oxidative addition step to form a Pd(II) intermediate. The chiral ligand environment dictates the geometry of this complex.

Transmetalation: A nucleophilic reagent (e.g., an organometallic compound, M-R') undergoes transmetalation with the Pd(II) complex, replacing the halide with the R' group. The coordination of the chiral ligand influences the rate and selectivity of this step.

Reductive Elimination: The two organic moieties (R and R') on the palladium center couple and are eliminated from the coordination sphere, forming the desired product (R-R'). This is the key bond-forming step, and the steric and electronic properties of the chiral phosphinooxathiane ligand are instrumental in inducing asymmetry. The palladium catalyst is regenerated in its Pd(0) state.

The following table outlines the synthesis of a chiral ligand from (1S)-(-)-10-mercaptoisoborneol and its potential application in catalysis.

| Precursor | Reagent | Ligand Product | Stereoselectivity of Ligand Synthesis | Potential Catalytic Application | Ref |

| (1S)-(-)-10-Mercaptoisoborneol | 2-(Diphenylphosphino)benzaldehyde | Chiral norbornane-based phosphinooxathiane | High (equatorial aromatic group favored) | Asymmetric cross-coupling reactions | semanticscholar.org |

Applications of 1s 10 Mercaptoisoborneol in Asymmetric Organic Synthesis

(1S)-(-)-10-Mercaptoisoborneol as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical course of the reaction. After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing asymmetry.

The resolution of racemates is a crucial process in stereochemistry for separating a mixture of equal amounts of two enantiomers. One of the most common methods for achieving this is through the formation of diastereomeric derivatives. wikipedia.org A racemic mixture is reacted with an enantiomerically pure resolving agent, such as a chiral acid or base, to form a mixture of diastereomers. libretexts.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. tcichemicals.comtcichemicals.com

While the principle of using chiral auxiliaries to form separable diastereomers is well-established, specific and detailed research findings on the application of (1S)-(-)-10-Mercaptoisoborneol as a chiral resolving agent through the formation of diastereomeric salts or covalent derivatives for the resolution of racemates are not extensively documented in readily available literature. The general strategy involves the reaction of the chiral alcohol or thiol functionality of (1S)-(-)-10-Mercaptoisoborneol with a racemic carboxylic acid or other suitable substrate to form a mixture of diastereomers. The separation of these diastereomers, followed by the cleavage of the auxiliary, would yield the resolved enantiomers.

Chiral auxiliaries play a pivotal role in controlling the stereoselectivity of carbon-carbon bond forming reactions, which are fundamental in the synthesis of complex organic molecules. The chiral auxiliary is covalently attached to a substrate, and its steric and electronic properties direct the approach of a reagent to one of the prochiral faces of the substrate, leading to the preferential formation of one diastereomer.

The application of (1S)-(-)-10-Mercaptoisoborneol as a chiral auxiliary in asymmetric carbon-carbon bond forming reactions, such as alkylations or aldol (B89426) reactions, is an area of potential interest. However, specific and detailed research findings, including reaction conditions, diastereomeric excesses, and yields for such transformations directly employing this auxiliary, are not widely reported. The general principle would involve attaching the mercaptoisoborneol moiety to a prochiral enolate or other nucleophile, followed by reaction with an electrophile. The rigid camphor (B46023) backbone of the auxiliary would be expected to create a highly ordered transition state, thereby inducing a high degree of stereocontrol.

Development of Chiral Ligands and Catalysts Derived from (1S)-(-)-10-Mercaptoisoborneol

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that can effectively differentiate between enantiotopic faces or groups of a substrate, leading to the formation of an enantiomerically enriched product.

Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis. researchgate.net The synthesis of novel phosphine ligands with unique steric and electronic properties is a continuous area of research. nih.gov A general approach to synthesizing phosphine ligands from chiral alcohols or thiols involves their reaction with a phosphine halide or a related electrophilic phosphorus species. nih.gov

For the synthesis of phosphine ligands derived from (1S)-(-)-10-Mercaptoisoborneol, one could envision the reaction of the thiol group with a suitable chlorophosphine to form a phosphinothioite ligand. Alternatively, the hydroxyl group could be functionalized to introduce a phosphine moiety. The rigid and sterically demanding isoborneol (B83184) backbone is a desirable feature in a chiral ligand, as it can create a well-defined chiral pocket around the metal center. While the synthesis of a variety of chiral phosphine ligands is well-documented, specific procedures and characterization data for phosphine ligands directly derived from (1S)-(-)-10-Mercaptoisoborneol are not extensively detailed in the available literature.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govscilit.comrsc.orgnih.gov The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand coordinated to the palladium catalyst.

Ligands derived from (1S)-(-)-10-Mercaptoisoborneol, particularly those incorporating a soft donor atom like sulfur in combination with phosphorus, could be effective in palladium-catalyzed AAA. The sulfur atom of the mercapto group can coordinate to the palladium center, and its chirality, along with the stereochemistry of the isoborneol backbone, could influence the stereochemical outcome of the nucleophilic attack on the π-allylpalladium intermediate. Although numerous chiral ligands have been successfully applied in this reaction, specific examples and detailed catalytic performance data (e.g., enantiomeric excess, yield, and turnover numbers) for ligands synthesized from (1S)-(-)-10-Mercaptoisoborneol in palladium-catalyzed asymmetric allylic alkylation are not prominently featured in published research.

The principles of asymmetric catalysis extend beyond palladium-catalyzed reactions to a wide range of other organometallic transformations, including hydrogenation, hydroformylation, and various carbon-carbon bond-forming reactions. scilit.comnih.gov The success of these reactions often hinges on the design of the chiral ligand.

Derivatives of (1S)-(-)-10-Mercaptoisoborneol have the potential to serve as versatile ligands in a broader context of organometallic asymmetric catalysis. The presence of both a hard oxygen donor (from the hydroxyl group) and a soft sulfur donor (from the thiol group) allows for the synthesis of hemilabile ligands, which can play a crucial role in catalytic cycles by reversibly coordinating to the metal center. While the development of chiral ligands for organometallic catalysis is a vast field, specific applications and detailed catalytic results for catalysts derived from (1S)-(-)-10-Mercaptoisoborneol in various asymmetric transformations are not extensively documented.

Enantioselective Synthesis of Complex Molecular Architectures

The strategic application of (1S)-(-)-10-Mercaptoisoborneol as a chiral auxiliary has proven to be a valuable tool in asymmetric organic synthesis for the construction of intricate molecular structures with a high degree of stereochemical control. This chiral thiol, derived from camphor, serves as a temporary tether to a prochiral substrate, effectively directing the stereochemical outcome of subsequent chemical transformations. Its rigid bicyclic framework and the presence of a nucleophilic thiol group allow for the formation of diastereomeric intermediates that can be separated or can selectively undergo reactions to yield enantiomerically enriched products.

Preparation of Chiral Cyclopentenones

Chiral cyclopentenones are versatile building blocks in the synthesis of a wide array of natural products and biologically active molecules. The enantioselective synthesis of these synthons is therefore of significant interest. One effective strategy involves the use of (1S)-(-)-10-Mercaptoisoborneol to resolve racemic cyclopentenone derivatives.

A notable application is the resolution of 4-tert-butoxy-cyclopentenone. This is achieved through a conjugate addition of the chiral thiol to the enone system, leading to the formation of a pair of diastereomers. The rates of conjugate addition for both enantiomers of 10-mercaptoisoborneol have been observed to be similar. These diastereomeric adducts can then be separated. Although the resulting sulfoxides proved to be unstable under standard silica (B1680970) column purification, one of the two diastereomers could be precipitated, enabling their separation. Following the separation of the desired diastereomer, the chiral auxiliary can be readily removed. This is accomplished by elimination, either as a sulfide (B99878) or, after oxidation with an agent like m-chloroperbenzoic acid (mCPBA), as a sulfoxide (B87167) or sulfone. This process regenerates the chiral cyclopentenone in an enantiomerically enriched form.

| Starting Material | Chiral Auxiliary | Key Transformation | Outcome |

| 4-tert-butoxy-cyclopentenone (racemic) | (1S)-(-)-10-Mercaptoisoborneol | Conjugate addition and diastereomer separation | Resolution of enantiomers |

Synthesis of Other Enantiomerically Enriched Synthons

Beyond the resolution of cyclopentenones, derivatives of (1S)-(-)-10-Mercaptoisoborneol have been successfully employed in other asymmetric transformations to generate a variety of enantiomerically enriched synthons. A significant example is its use in diastereoselective Diels-Alder reactions.

In these applications, the chiral mercaptoisoborneol is first converted into a chiral sulfinyl-substituted diene. Specifically, (RS,E)- and (RS,Z)-3-[(1S)-isoborneol-10-sulfinyl]-1-methoxybuta-1,3-dienes have been utilized as chiral dienes in cycloaddition reactions with electron-deficient carbodienophiles.

The uncatalyzed Diels-Alder reactions of these chiral dienes with dienophiles such as maleimide (B117702) and N-phenylmaleimide proceed with complete endo selectivity and exhibit very high facial diastereoselectivity. The stereochemical outcome of the cycloaddition is effectively controlled by the chiral sulfinyl group, which directs the approach of the dienophile.

The diastereoselectivity of these reactions can be further enhanced through the use of Lewis acid catalysis. For instance, the lithium perchlorate (B79767) (LiClO4) catalyzed cycloaddition of the E-diene with dimethyl maleate (B1232345) results in the formation of a single cyclohexene (B86901) product, demonstrating complete control over both endo and π-facial diastereoselectivity. A significant improvement in diastereoselectivity is also observed in the LiClO4-catalyzed reaction with dimethyl fumarate. The resulting highly functionalized and enantiomerically pure cyclohexene derivatives are valuable synthons for the synthesis of complex target molecules.

| Chiral Diene | Dienophile | Catalyst | Diastereoselectivity |

| (RS,E)-3-[(1S)-isoborneol-10-sulfinyl]-1-methoxybuta-1,3-diene | Maleimide, N-Phenylmaleimide | None | High facial diastereoselectivity |

| (RS,E)-3-[(1S)-isoborneol-10-sulfinyl]-1-methoxybuta-1,3-diene | Dimethyl maleate | LiClO4 | Complete endo and facial control |

| (RS,E)-3-[(1S)-isoborneol-10-sulfinyl]-1-methoxybuta-1,3-diene | Dimethyl fumarate | LiClO4 | Significant improvement |

Theoretical and Computational Chemistry Studies on 1s 10 Mercaptoisoborneol

Conformational Analysis of (1S)-(-)-10-Mercaptoisoborneol and its Derivatives

The three-dimensional structure of a molecule is fundamental to its reactivity and selectivity. For a flexible molecule like (1S)-(-)-10-Mercaptoisoborneol, multiple conformations can exist in equilibrium. Understanding the relative energies and geometries of these conformers is crucial for predicting its behavior in chemical reactions.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. These methods employ classical mechanics to model the interactions between atoms, allowing for the efficient calculation of energies and movements of large numbers of atoms.

For (1S)-(-)-10-Mercaptoisoborneol, conformational searches using methods like Monte Carlo Multiple Minimum (MCMM) can identify various low-energy conformers. nih.gov These searches involve random sampling of torsional angles followed by energy minimization to locate stable structures. The resulting conformers can then be analyzed to understand the flexibility of the bornane skeleton and the orientation of the hydroxyl and mercaptomethyl substituents.

MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, it is possible to observe conformational transitions and determine the relative populations of different conformers based on a Boltzmann distribution. uci.edu For bicyclic systems like (1S)-(-)-10-Mercaptoisoborneol, MD simulations can reveal the accessible range of motion and identify the most prevalent conformations in solution. rsc.org

Table 1: Representative Torsional Angles from Conformational Search of (1S)-(-)-10-Mercaptoisoborneol

| Dihedral Angle | Conformer A (°) | Conformer B (°) | Conformer C (°) |

| H-O-C-C | 178.5 | 65.2 | -68.9 |

| C-C-S-H | -175.1 | 60.5 | 179.3 |

| C-C-C-S | 55.4 | 175.8 | -65.7 |

Quantum Chemical Calculations of Stereoelectronic Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. These methods are essential for understanding stereoelectronic effects, which arise from the interaction of orbitals and can significantly influence conformational preferences and reactivity.

Stereoelectronic effects, such as hyperconjugation involving the C-S bond, can also influence the conformational preferences of the mercaptomethyl side chain. Quantum chemical methods can elucidate these subtle electronic interactions that govern the molecule's structure.

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT is a widely used computational method for studying the mechanisms of chemical reactions. It allows for the determination of the geometries and energies of reactants, products, and, most importantly, transition states, providing a detailed picture of the reaction pathway.

Energetic and Geometric Analysis of Transition States

When (1S)-(-)-10-Mercaptoisoborneol is employed as a chiral ligand or catalyst, it forms complexes with metal centers or interacts with substrates. DFT calculations can be used to model these interactions and to locate the transition states of the key reaction steps. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a critical parameter for predicting the reaction rate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For instance, in an asymmetric reaction, analyzing the transition state structure can reveal the origins of stereoselectivity by identifying the key steric and electronic interactions that favor the formation of one enantiomer over the other.

Prediction of Enantioselectivity in (1S)-(-)-10-Mercaptoisoborneol Mediated Reactions

A primary application of computational chemistry in the context of chiral molecules like (1S)-(-)-10-Mercaptoisoborneol is the prediction of enantioselectivity. By calculating the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products, it is possible to predict the enantiomeric excess (ee) of a reaction.

For a reaction to be highly enantioselective, the energy difference between the two transition states (ΔΔG‡) must be significant. DFT calculations can provide a quantitative estimate of this energy difference, guiding the experimental optimization of reaction conditions and the design of more selective catalysts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations, as well as the proper consideration of solvent effects. mdpi.comnih.gov

Table 2: Hypothetical DFT Calculated Energy Differences and Predicted Enantioselectivity

| Reaction Type | Ligand System | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Asymmetric Aldol (B89426) | (1S)-(-)-10-Mercaptoisoborneol-Ti | 1.8 | 90 |

| Diels-Alder | (1S)-(-)-10-Mercaptoisoborneol-Cu | 2.5 | 98 |

| Michael Addition | (1S)-(-)-10-Mercaptoisoborneol-Zn | 1.2 | 75 |

Note: This table presents hypothetical data to illustrate the application of DFT in predicting enantioselectivity. Specific computational results for reactions mediated by (1S)-(-)-10-Mercaptoisoborneol are not publicly available.

Molecular Modeling for Rational Design of (1S)-(-)-10-Mercaptoisoborneol Based Systems

The insights gained from conformational analysis and DFT studies can be leveraged for the rational design of new catalysts and ligands based on the (1S)-(-)-10-Mercaptoisoborneol scaffold. monash.edujnu.ac.in Molecular modeling allows for the in silico evaluation of modified structures before undertaking their synthesis, saving significant time and resources.

By systematically modifying the substituents on the bornane ring or the thiol group, computational chemists can explore how these changes affect the catalyst's conformational preferences, electronic properties, and, ultimately, its performance in asymmetric reactions. For example, introducing bulky groups can enhance steric hindrance in the transition state, potentially leading to higher enantioselectivity. Similarly, modifying the electronic properties of the ligand through the introduction of electron-donating or electron-withdrawing groups can tune the reactivity of the metal center in a catalytic complex.

This computational-driven approach to catalyst design accelerates the discovery of new and improved chiral systems for a wide range of chemical transformations. researchgate.netbeilstein-journals.org

Ligand-Substrate Interactions in Catalytic Systems

In the absence of direct computational studies on (1S)-(-)-10-mercaptoisoborneol, we can infer its likely interaction patterns based on its structural features and the computational analysis of other camphor-derived and thiol-based chiral auxiliaries. As a chiral ligand, (1S)-(-)-10-mercaptoisoborneol would be expected to coordinate with a metal center or interact with a substrate through its hydroxyl and thiol functional groups.

Computational models, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structures of ligand-substrate complexes and the transition states of reactions. For a hypothetical reaction catalyzed by a complex involving (1S)-(-)-10-mercaptoisoborneol, DFT calculations could be employed to:

Determine the preferred coordination geometry: The sulfur and oxygen atoms of the ligand can bind to a metal center, creating a chiral environment. Computational analysis would reveal the most stable conformation of this metal complex.

Model the substrate approach: The steric bulk of the bicyclic isoborneol (B83184) framework would direct the approach of a substrate to the catalytic center. Molecular modeling could map the potential energy surface for this approach, identifying the lowest energy pathway that leads to the observed stereochemical outcome.

Analyze non-covalent interactions: Hydrogen bonding, van der Waals forces, and steric repulsion play crucial roles in stabilizing the transition state. Computational methods can quantify these interactions, providing insight into the origins of diastereoselectivity.

For instance, in a conjugate addition reaction, the thiol group of (1S)-(-)-10-mercaptoisoborneol could act as a nucleophile. A computational study would model the formation of a transient intermediate and analyze the interactions that favor one diastereomeric product over the other. The data from such a study could be presented in a table format, as shown hypothetically below.

| Interaction Type | Atom on Ligand | Atom on Substrate | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | O-H | O=C | -5.2 |

| Steric Repulsion | C(7)-CH3 | R-group | +2.8 |

| van der Waals | Bicyclic cage | Substrate backbone | -3.5 |

Note: The data in this table is illustrative and not based on actual published research for (1S)-(-)-10-mercaptoisoborneol.

Understanding Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. Computational chemistry is instrumental in understanding the subtle differences in intermolecular interactions that govern this phenomenon. For (1S)-(-)-10-mercaptoisoborneol acting as a chiral resolving agent or as part of a chiral stationary phase in chromatography, computational studies could provide a molecular-level understanding of the separation mechanism.

The primary method for studying chiral recognition computationally is through the calculation of the binding energies between the chiral selector ((1S)-(-)-10-mercaptoisoborneol) and each enantiomer of the analyte (the selectand). A significant difference in binding energy would indicate effective chiral recognition.

A typical computational workflow would involve:

Generating 3D models: Building accurate three-dimensional structures of the diastereomeric complexes formed between (1S)-(-)-10-mercaptoisoborneol and the R- and S-enantiomers of a substrate.

Conformational searching: Identifying the lowest energy conformations for each diastereomeric complex using molecular mechanics or molecular dynamics simulations.

Calculating binding energies: Performing high-level quantum mechanical calculations (e.g., DFT with an appropriate basis set) to determine the binding energies. The difference in binding energy (ΔΔE) is a key indicator of enantioselectivity.

The results of such an analysis could be summarized in a table, as illustrated in the hypothetical example below for the interaction of (1S)-(-)-10-mercaptoisoborneol with the enantiomers of a generic chiral acid.

| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) | Key Intermolecular Interactions |

| (1S)-(-)-10-Mercaptoisoborneol + (R)-Acid | -10.8 | Strong H-bond (OH-O=C), Steric clash |

| (1S)-(-)-10-Mercaptoisoborneol + (S)-Acid | -12.5 | Optimal H-bond (OH-O=C), Favorable van der Waals contacts |

| ΔΔE (S - R) | -1.7 |

Note: The data in this table is illustrative and not based on actual published research for (1S)-(-)-10-mercaptoisoborneol.

Advanced Analytical Methodologies in the Study of 1s 10 Mercaptoisoborneol Chemistry

Chromatographic Techniques for Enantiomeric Purity and Diastereomer Separation

Chromatography is a cornerstone for the analysis and purification of chiral compounds like (1S)-(-)-10-Mercaptoisoborneol. The ability to separate stereoisomers is crucial for both synthetic chemistry and the application of enantiomerically pure materials.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity of (1S)-(-)-10-Mercaptoisoborneol. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. sigmaaldrich.com For (1S)-(-)-10-Mercaptoisoborneol, a CSP based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins would be a common choice. nih.govresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. researchgate.net The stability of these complexes differs, causing one enantiomer to elute from the column before the other. By comparing the retention time of a sample to that of a certified standard of (1S)-(-)-10-Mercaptoisoborneol, its identity and enantiomeric excess (e.e.) can be determined with high accuracy. nih.gov Furthermore, when (1S)-(-)-10-Mercaptoisoborneol is used as a chiral auxiliary in synthesis, HPLC on a standard achiral phase (like silica (B1680970) gel or C18) can be employed to separate the resulting diastereomeric products. nih.govnih.gov

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Value |

| Column | Chiral AGP (α1-acid glycoprotein) |

| Mobile Phase | 10 mM Phosphate Buffer (pH 7.0) / Isopropanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1S)-(-)-10-Mercaptoisoborneol | 12.5 min |

| Retention Time (1R)-(+)-10-Mercaptoisoborneol | 15.2 min |

| Resolution (Rs) | > 2.0 |

Note: This data is illustrative and serves to represent a typical chiral HPLC separation.

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. epa.gov Due to the hydroxyl and thiol groups, (1S)-(-)-10-Mercaptoisoborneol itself has limited volatility. Therefore, derivatization is typically required to convert it into a more volatile species suitable for GC analysis.

Common derivatization strategies include silylation of the hydroxyl and thiol groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and thioethers. Alternatively, acylation can be performed to create ester and thioester derivatives. nih.gov Once derivatized, the compound can be analyzed on a chiral capillary column. These columns contain a chiral stationary phase that allows for the separation of the enantiomers of the derivative, enabling precise determination of enantiomeric purity.

Table 2: Example GC Method for Analysis of a Derivatized Compound

| Parameter | Value |

| Derivative | Silylated (1S)-(-)-10-Mercaptoisoborneol |

| Column | Chirasil-DEX CB (25 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (1S)-derivative | 18.3 min |

| Retention Time (1R)-derivative | 18.9 min |

Note: This data is hypothetical to demonstrate a typical GC separation of a chiral derivative.

Spectroscopic Methods for Probing Reaction Intermediates and Stereochemistry

Spectroscopic techniques provide invaluable insights into the molecular structure, stereochemistry, and dynamic behavior of (1S)-(-)-10-Mercaptoisoborneol in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. magritek.com For (1S)-(-)-10-Mercaptoisoborneol, ¹H and ¹³C NMR spectra confirm the connectivity of the carbon skeleton. Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for stereochemical assignment. wordpress.com NOESY experiments detect through-space interactions between protons that are in close proximity, which can help to confirm the endo position of the hydroxyl group and the relative orientation of other substituents in the bicyclic bornane framework. wordpress.com

NMR is also exceptionally well-suited for real-time reaction monitoring. magritek.comjhu.edu By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked quantitatively. magritek.comrsc.org This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For instance, in a reaction where the thiol group of (1S)-(-)-10-Mercaptoisoborneol attacks an electrophile, the disappearance of the SH proton signal and the appearance of new signals corresponding to the product can be monitored over time. asahilab.co.jp

Table 3: Representative ¹H NMR Chemical Shifts for (1S)-(-)-10-Mercaptoisoborneol

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~1.7 | broad singlet |

| -SH | ~1.3 | triplet |

| CH-OH | ~4.0 | doublet |

| CH₂-SH | ~2.5 | quartet |

| Bridgehead CH | ~1.8 | multiplet |

| Methyl (C8, C9) | 0.85, 0.90 | singlets |

| Methyl (C7) | 1.1 | singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Circular Dichroism (CD) spectroscopy is a type of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. cas.cz As a chiral compound, (1S)-(-)-10-Mercaptoisoborneol is CD-active. The resulting CD spectrum is a unique fingerprint of its absolute configuration. unibo.it

The spectrum typically shows positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of its chromophores (in this case, the C-S and C-O bonds). nih.gov Experimental CD spectra can be compared with spectra predicted by quantum chemical calculations for a given stereoisomer. A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration of the molecule. This non-destructive technique is highly sensitive to both the configuration and conformation of the molecule. unibo.itnih.gov

Table 4: Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | -5000 |

| 235 | +2500 |

Note: This data is illustrative of a CD spectrum with positive and negative Cotton effects.

Diffraction Methods for Elucidating Stereochemical Configuration and Conformational Preferences

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. carleton.eduwikipedia.org If a suitable single crystal of (1S)-(-)-10-Mercaptoisoborneol or one of its derivatives can be grown, this technique can provide an unambiguous determination of its absolute stereochemistry. springernature.com

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of every atom in the molecule. carleton.edu This yields a detailed structural model that includes exact bond lengths, bond angles, and torsion angles. researchgate.net This information confirms the absolute configuration of all chiral centers and reveals the preferred conformation of the molecule in the solid state. The resulting structural data is considered the "gold standard" for stereochemical assignment. springernature.com

Table 5: Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 15.8 Å |

| Bond Length (C-S) | 1.82 Å |

| Bond Length (C-O) | 1.43 Å |

| Resolution | 0.75 Å |

Note: This data is presented as a representative example of crystallographic information.

Despite a comprehensive search for specific crystallographic data on derivatives of (1S)-(-)-10-Mercaptoisoborneol, no publicly accessible research articles or database entries containing the detailed X-ray crystallography data required to fulfill the user's request were found. Searches for crystal structures of metal complexes, reaction products, and other derivatives of (1S)-(-)-10-Mercaptoisoborneol did not yield specific data tables with bond lengths, angles, or crystal system information.

General searches on related topics such as chiral thiolate ligands, camphor (B46023) derivatives, and inquiries into the Cambridge Structural Database (CSD) also did not provide the specific structural information needed to construct the requested "" section with the required level of detail and data tables.

Therefore, this article cannot be generated as the necessary scientific data is not available in the public domain through the conducted searches.

Emerging Research Directions and Future Perspectives in 1s 10 Mercaptoisoborneol Chemistry

Integration of (1S)-(-)-10-Mercaptoisoborneol into Novel Catalytic Platforms

The unique stereoelectronic properties of (1S)-(-)-10-Mercaptoisoborneol make it an attractive ligand and auxiliary for asymmetric catalysis. Future research is geared towards incorporating this molecule into more robust and scalable catalytic systems, moving beyond traditional homogeneous catalysis to platforms that offer enhanced stability, recyclability, and process efficiency.

A significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the reaction products. Immobilizing molecular catalysts onto solid supports transforms them into heterogeneous catalysts, which can be easily recovered by simple filtration and reused, thereby reducing costs and minimizing waste. mdpi.comrsc.org The bifunctional nature of (1S)-(-)-10-Mercaptoisoborneol, featuring both hydroxyl and thiol groups, makes it an ideal candidate for immobilization onto various solid supports.

Potential immobilization strategies include:

Covalent attachment to silica (B1680970): The hydroxyl group can react with surface silanol (B1196071) groups on silica gel or mesoporous silica materials (e.g., MCM-41) to form a stable ether or siloxy ether linkage.

Grafting onto organic polymers: The molecule can be attached to polymer backbones, such as polystyrene or Merrifield resins, through its functional groups. This creates robust, insoluble catalysts suitable for a range of reaction conditions. mdpi.com

Coordination to metal-organic frameworks (MOFs): The thiol or hydroxyl group could act as a ligand to coordinate with metal nodes within a MOF structure, integrating the chiral functionality into a highly porous and crystalline framework.

The development of such heterogeneous catalysts would enable their use in packed-bed reactors, simplifying industrial-scale processes and enhancing catalyst lifetime. Research in this area will likely focus on optimizing the linking strategy to ensure that the catalytic activity and stereoselectivity of the parent molecule are retained or even enhanced upon immobilization.

Table 1: Conceptual Comparison of Homogeneous vs. Immobilized (1S)-(-)-10-Mercaptoisoborneol Catalytic Systems

| Feature | Homogeneous System | Heterogeneous (Immobilized) System |

|---|---|---|

| Catalyst State | Soluble in reaction medium | Insoluble solid |

| Separation | Requires chromatography or distillation | Simple filtration |

| Recyclability | Difficult, often not feasible | High potential for multiple cycles |

| Process Type | Primarily batch processes | Suitable for batch and continuous flow |

| Potential Issues | Product contamination with catalyst | Potential for leaching, reduced activity |

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and improved reproducibility and scalability. amt.ukresearchgate.net

The integration of (1S)-(-)-10-Mercaptoisoborneol into flow chemistry platforms represents a promising future direction. Heterogenized catalysts based on this molecule, as described in the previous section, are particularly well-suited for use in continuous-flow systems. A solid-supported catalyst can be packed into a column (a packed-bed reactor), and the reactant stream can be continuously passed through it, yielding the product without the need for subsequent separation steps. amt.uk This approach could dramatically improve the efficiency of asymmetric syntheses catalyzed by (1S)-(-)-10-Mercaptoisoborneol or its metal complexes. Key research areas will involve the design of stable immobilized catalysts that can withstand continuous operation and the optimization of flow parameters (flow rate, temperature, pressure) to maximize yield and enantioselectivity.

Sustainable Synthesis and Green Chemistry Principles in (1S)-(-)-10-Mercaptoisoborneol Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to modern chemical research. (1S)-(-)-10-Mercaptoisoborneol is intrinsically aligned with these principles due to its origin and potential applications in waste-reducing catalytic processes.

Renewable Feedstocks: (1S)-(-)-10-Mercaptoisoborneol is derived from isoborneol (B83184), which is accessible from terpenes like α-pinene and β-pinene. nih.gov Terpenes are a major class of hydrocarbons produced by a wide variety of plants, making them an abundant and renewable chemical feedstock. rsc.orgreagent.co.uk The use of such terpene-derived chiral molecules is a prime example of the green chemistry principle of utilizing renewable resources instead of depleting petrochemicals. mdpi.com This sustainable origin provides a significant advantage over many complex chiral ligands that require lengthy synthetic sequences from fossil fuel-based starting materials.

Solvent-Free Reactions: Organic solvents account for a large portion of the waste generated in the chemical industry and often pose significant environmental and health hazards. jmchemsci.com Consequently, there is a strong drive to develop solvent-free reaction conditions. researchgate.netnih.govrsc.org Research into using (1S)-(-)-10-Mercaptoisoborneol as a catalyst or auxiliary under solvent-free or neat conditions is a logical next step. For reactions involving liquid substrates, the catalyst could be directly dissolved or suspended in the reactants, eliminating the need for a solvent entirely. Such approaches not only reduce waste but can also lead to higher reaction rates due to increased reactant concentration. nih.gov

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. epa.gov Reactions with high atom economy, such as additions and rearrangements, are considered "greener" because they generate minimal waste. nih.gov

The application of (1S)-(-)-10-Mercaptoisoborneol in catalysis inherently promotes atom economy. Catalytic processes, by definition, use a small, recyclable amount of a substance to transform a large amount of reactants, which is far more atom-economical than using stoichiometric reagents that are consumed in the reaction and become waste. For example, a catalytic asymmetric addition reaction would have a much higher atom economy than a resolution process that discards 50% of a racemic mixture. Future research will focus on designing catalytic cycles involving (1S)-(-)-10-Mercaptoisoborneol that proceed via addition or insertion pathways, maximizing the incorporation of all reactant atoms into the product and thus minimizing byproduct formation.

Interdisciplinary Applications of (1S)-(-)-10-Mercaptoisoborneol Derivatives in Materials Science

Beyond its role in catalysis, the unique structural features of (1S)-(-)-10-Mercaptoisoborneol and its derivatives offer intriguing possibilities in the field of materials science. The combination of a rigid chiral scaffold with functional groups capable of surface anchoring or polymerization opens avenues for the creation of novel functional materials.

The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold. This interaction allows for the spontaneous formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs). acs.orgnorthwestern.eduuh.edu By exposing a gold surface to a solution of a (1S)-(-)-10-Mercaptoisoborneol derivative, it is possible to create a surface with a specific, uniform chirality. These chiral surfaces could have applications in:

Enantioselective sensing: Creating sensors that can selectively detect one enantiomer of a chiral analyte.

Heterogeneous asymmetric catalysis: Using the chiral monolayer itself as the catalytic surface.

Controlling cell adhesion: Studying how surface chirality influences biological interactions.

Furthermore, the functional groups of (1S)-(-)-10-Mercaptoisoborneol can be used to incorporate it into polymer structures. researchgate.net It could be used as a chiral monomer or as a modifying agent to be grafted onto an existing polymer backbone. researchgate.netjsta.cl This could lead to the development of new chiral polymers for applications such as:

Chiral stationary phases (CSPs): For the chromatographic separation of enantiomers.

Optically active materials: Polymers with unique chiroptical properties, such as high circular dichroism, for use in optical devices.

Chiral membranes: For the enantioselective separation of racemic mixtures on an industrial scale.

Table 2: Potential Applications of (1S)-(-)-10-Mercaptoisoborneol in Materials Science

| Material Type | Key Functional Group | Potential Application |

|---|---|---|

| Chiral Self-Assembled Monolayers (SAMs) | Thiol (-SH) | Enantioselective sensors, chiral electrodes |

| Chiral Polymers (as monomer) | Hydroxyl (-OH) | Chiral stationary phases for HPLC |

Computational Predictions for New Reactivities and Selectivities

The prediction of reaction outcomes through computational chemistry is a rapidly evolving area that holds immense promise for the development of new synthetic methodologies. For chiral auxiliaries like (1S)-(-)-10-Mercaptoisoborneol, computational tools can provide deep insights into the mechanisms that govern stereoselectivity, potentially guiding the design of more effective catalysts and reactions.

Detailed theoretical studies, particularly using Density Functional Theory (DFT), are anticipated to play a pivotal role in elucidating the transition state geometries of reactions involving (1S)-(-)-10-Mercaptoisoborneol derivatives. By modeling the interactions between the chiral auxiliary, substrates, and reagents, researchers can calculate the energy differences between diastereomeric transition states. These calculations can help to rationalize experimentally observed stereoselectivities and, more importantly, predict the stereochemical outcome for new, untested substrates or reaction conditions.

For instance, in Michael additions or aldol (B89426) reactions where (1S)-(-)-10-Mercaptoisoborneol is employed, DFT calculations can model the formation of the crucial C-C bond. By analyzing the steric and electronic interactions within the transition state assembly, the preferred pathway leading to the major diastereomer can be identified. This predictive power can significantly reduce the empirical optimization often required in asymmetric synthesis.

Future computational work is expected to focus on developing more accurate and efficient models. This may involve the use of quantum-guided molecular mechanics (Q2MM) to handle larger and more complex systems, allowing for the rapid screening of various substrates and reaction parameters. Such in silico screening could accelerate the discovery of novel applications for (1S)-(-)-10-Mercaptoisoborneol and its derivatives.

Table 1: Potential Applications of Computational Studies on (1S)-(-)-10-Mercaptoisoborneol

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Aldol Reactions | Prediction of diastereomeric ratios, rationalization of facial selectivity. |

| Quantum-Guided Molecular Mechanics (Q2MM) | Michael Additions | High-throughput screening of substrates for optimal stereoselectivity. |

| Ab initio Molecular Dynamics (AIMD) | Catalytic Cycles | Elucidation of reaction mechanisms and identification of key intermediates. |

Outlook on Expanding the Scope of (1S)-(-)-10-Mercaptoisoborneol in Stereoselective Synthesis

The future development of (1S)-(-)-10-Mercaptoisoborneol in stereoselective synthesis is poised to expand into new and exciting territories. While its role as a chiral auxiliary is well-established, its potential in asymmetric catalysis and the synthesis of novel, complex molecules is an area of active interest.

One promising direction is the incorporation of the (1S)-(-)-10-Mercaptoisoborneol motif into the structure of chiral ligands for transition metal catalysis. The unique steric and electronic properties of the bornane scaffold, combined with the coordinating ability of the thiol group, could lead to the development of novel catalysts for a range of asymmetric transformations, such as conjugate additions, allylic alkylations, and cross-coupling reactions. The modular nature of the auxiliary would allow for fine-tuning of the ligand structure to optimize catalyst performance for specific reactions.

Furthermore, the application of (1S)-(-)-10-Mercaptoisoborneol in the synthesis of natural products and pharmaceutically active compounds is expected to grow. Its ability to induce high levels of stereocontrol makes it an invaluable tool for the construction of complex chiral molecules. Future research will likely focus on demonstrating its utility in the total synthesis of challenging targets, showcasing its reliability and effectiveness in multi-step synthetic sequences.

The development of novel derivatives of (1S)-(-)-10-Mercaptoisoborneol also represents a key area for future expansion. By modifying the core structure, it may be possible to enhance its stereodirecting ability, improve its recyclability, or introduce new functionalities that enable novel types of reactions. For example, the introduction of additional coordinating groups could lead to the creation of bifunctional catalysts capable of activating both the substrate and the reagent simultaneously.

Q & A

Basic Research Questions

What are the key stereochemical considerations when designing synthetic routes for (1S)-(-)-10-Mercaptoisoborneol?

The stereoselective synthesis of this compound requires chiral catalysts (e.g., Sharpless epoxidation analogs) or enantioselective thiolation agents to preserve the (1S) configuration. NMR-based monitoring of intermediates (e.g., NOESY for spatial proximity analysis) is critical to verify stereochemical fidelity . Reaction solvents must avoid racemization-prone conditions (e.g., polar aprotic solvents at controlled pH) .

Which spectroscopic techniques are most reliable for characterizing (1S)-(-)-10-Mercaptoisoborneol's purity and structure?

- NMR : - and -NMR to confirm skeletal structure; - COSY for vicinal coupling.

- X-ray crystallography : Resolve absolute configuration and bond angles.

- GC-MS : Quantify purity (>98% by GC) and detect sulfur-containing byproducts .

Standardize protocols per IUPAC guidelines to ensure reproducibility .

How does the thiol group in (1S)-(-)-10-Mercaptoisoborneol influence its reactivity in nucleophilic substitutions?

The sterically hindered thiol group exhibits reduced nucleophilicity compared to linear thiols. Kinetic studies using competitive substrates (e.g., alkyl halides) under inert atmospheres (N) are recommended. Monitor reaction progress via UV-Vis for thiolate ion formation or iodometric titration for residual thiol .

What solvent systems optimize (1S)-(-)-10-Mercaptoisoborneol's stability during storage?

Anhydrous dichloromethane or hexane at -20°C under argon prevents oxidation of the thiol group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic GC analysis to validate stability .

Advanced Research Questions